3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Related compounds have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway .
Mode of Action
It can be inferred from related compounds that it may interact with its targets and inhibit their activation . This inhibition could lead to changes in the downstream signaling pathways.
Biochemical Pathways
Related compounds have been shown to affect the stat3 pathway . The downstream effects of this interaction could include a reduction in pro-inflammatory responses.
Pharmacokinetics
It can be inferred from related compounds that it may have good bioavailability .
Result of Action
Related compounds have been shown to have anti-inflammatory and anti-arthritic activities .
Action Environment
It can be inferred from related compounds that factors such as ph and temperature could potentially influence its action .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes and proteins . For instance, chalcone derivatives, which share structural similarities with the compound, have been found to interact with sucrose-loaded diabetic albino mice .
Cellular Effects
The cellular effects of 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide are yet to be fully elucidated. Related compounds have been shown to influence cell function. For example, a salidroside analogue, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g), has been found to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia .
Molecular Mechanism
Related compounds have been found to interact with biomolecules and influence gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), have shown that they can ameliorate dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .
Dosage Effects in Animal Models
Studies on similar compounds, such as MMPP, have shown that they can reduce behavioral impairments in mice when administered at a dosage of 5 mg/kg .
Metabolic Pathways
Related compounds have been found to be involved in various metabolic pathways .
Transport and Distribution
Studies on similar compounds suggest that they can be transported and distributed within cells and tissues .
Subcellular Localization
Studies on similar compounds, such as a ROS-reacting substrate, have shown that they can generate energy transfer luminescence in phagosomes and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Comparison
Compared to similar compounds, 3-(4-methoxyphenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide exhibits unique structural features, such as the presence of both methoxyphenyl and diphenyl groups, which may contribute to its distinct biological activities and chemical reactivity. The pyrazole ring also imparts specific properties that differentiate it from indole and imidazole derivatives .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N,1-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-28-20-14-12-17(13-15-20)22-21(23(27)24-18-8-4-2-5-9-18)16-26(25-22)19-10-6-3-7-11-19/h2-16H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLPQQABDPFLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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